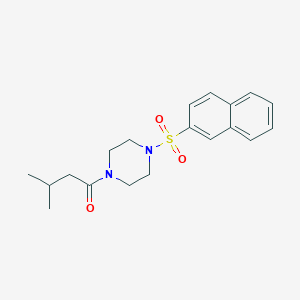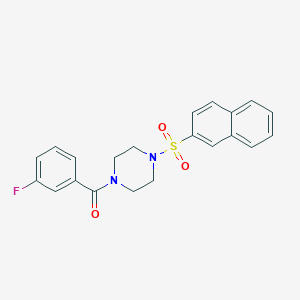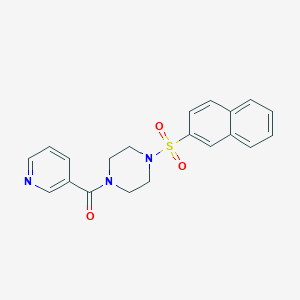
1-(2-naphthylsulfonyl)-4-(4-nitrobenzoyl)piperazine
Descripción general
Descripción
1-(2-naphthylsulfonyl)-4-(4-nitrobenzoyl)piperazine, commonly known as NBD-PE, is a synthetic fluorescent probe used to label and study the properties of membranes. It is a widely used tool in scientific research for its ability to selectively label the plasma membrane of living cells.
Mecanismo De Acción
NBD-PE is a fluorescent probe that binds to the plasma membrane of living cells. The probe is selective for the plasma membrane due to the presence of phospholipids in the membrane. Once bound to the membrane, the probe emits fluorescence when excited by light. The fluorescence emitted by the probe is used to study the properties of the membrane.
Biochemical and Physiological Effects:
NBD-PE is not known to have any biochemical or physiological effects on living cells. It is considered a non-toxic probe and is commonly used in live cell imaging experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NBD-PE is its selectivity for the plasma membrane of living cells. This allows for the specific labeling of the membrane and the study of its properties. NBD-PE is also a non-toxic probe, making it suitable for live cell imaging experiments. However, one limitation of NBD-PE is its sensitivity to environmental factors such as temperature and pH. This can affect the fluorescence emitted by the probe and can lead to inaccurate results.
Direcciones Futuras
There are many future directions for the use of NBD-PE in scientific research. One direction is the study of the interaction of membrane proteins with lipids in the membrane. This can provide valuable insights into the function of membrane proteins and their role in cellular processes. Another direction is the development of new fluorescent probes with improved sensitivity and selectivity for the plasma membrane. This can lead to more accurate and reliable results in live cell imaging experiments.
Aplicaciones Científicas De Investigación
NBD-PE is primarily used as a fluorescent probe to label and study the properties of membranes. It is commonly used to study the fluidity, polarity, and organization of the plasma membrane of living cells. NBD-PE is also used to study the interaction of membrane proteins with lipids in the membrane.
Propiedades
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-21(17-5-8-19(9-6-17)24(26)27)22-11-13-23(14-12-22)30(28,29)20-10-7-16-3-1-2-4-18(16)15-20/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTICZPSDDGYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(benzylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468208.png)
![N-[4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468227.png)
![N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468230.png)
![1-(3-methoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468244.png)
![1-[(4-methylphenoxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468246.png)
![1-[(2-naphthyloxy)acetyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468248.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B3468253.png)



![1-[(4-methoxyphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468268.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468278.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468285.png)